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Introduction to 2,6-Dimethylquinoline

2,6-Dimethylquinoline (CAS 877-43-0) represents a privileged scaffold in medicinal chemistry and drug

development, belonging to the quinoline family of nitrogen-containing heterocycles that demonstrate

significant importance in pharmaceutical research. This compound features a fused bicyclic structure

consisting of a benzene ring fused with a pyridine ring, with methyl substituents at both the 2 and 6 positions

that substantially influence its physicochemical properties and biological interactions. The strategic

methylation pattern enhances molecular lipophilicity and steric characteristics while preserving the

hydrogen-bonding capabilities of the nitrogen atom, making it particularly valuable as a versatile

intermediate in constructing complex therapeutic agents [1] [2].

The significance of 2,6-dimethylquinoline extends beyond its direct applications to its role as a structural

template that can be systematically modified to optimize drug-target interactions. Quinoline-based

compounds frequently appear in both natural products and synthetic pharmaceuticals, with their structural

diversity enabling interactions with various biological targets through multiple binding modes.

Contemporary drug discovery efforts increasingly exploit this molecular framework in developing targeted

therapies for CNS disorders, infectious diseases, and oncology, where precise molecular recognition is

essential for therapeutic efficacy [3] [4].
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Physicochemical Properties and Characterization

Structural and Molecular Properties

2,6-Dimethylquinoline exhibits well-defined physicochemical characteristics that determine its

pharmaceutical behavior and synthetic utility. The compound typically presents as a white to almost white

crystalline powder with a melting point range of 57-60°C and a boiling point of approximately 267°C. Its

molecular formula is C₁₁H₁₁N, corresponding to a molecular weight of 157.22 g/mol. The presence of the

basic nitrogen atom (pKa ≈ 4.5-4.9) in the heterocyclic ring contributes to its pH-dependent solubility and

potential for salt formation with pharmaceutical acids [5] [2].

The crystal structure of 2,6-dimethylquinoline derivatives has been extensively characterized through X-

ray crystallography, revealing key intermolecular interactions that influence solid-state properties and

formulation behavior. Studies of related compounds such as 4-chloro-N-(4-fluorophenyl)-2,3-

dimethylquinolin-8-amine demonstrate that quinoline systems typically adopt planar conformations with

bond lengths and angles consistent with established norms for analogous systems. The C=N bond lengths

within the quinoline moiety (typically 1.318-1.363 Å) exceed those of typical C=N double bonds (~1.27 Å),

indicating significant π-electron delocalization across the heteroaromatic system [3] [6].

Table 1: Physicochemical Properties of 2,6-Dimethylquinoline

Property Specification Method/Reference

CAS Number 877-43-0 ChemImpex [5]

Molecular Formula C₁₁H₁₁N ChemImpex [5]

Molecular Weight 157.22 g/mol ChemImpex [5]

Melting Point 57-60°C ChemImpex [5]

Boiling Point 267°C ChemImpex [5]

Appearance White to almost white powder or crystals ChemImpex [5]
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Property Specification Method/Reference

Purity ≥99% (GC) ChemImpex [5]

Storage Conditions Room temperature ChemImpex [5]

Solubility and Partitioning Behavior

The solubility profile of 2,6-dimethylquinoline significantly influences its formulation development and

biological disposition. The compound exhibits limited aqueous solubility due to its predominantly

hydrophobic aromatic structure, though the nitrogen atom provides some polar character. It demonstrates

substantially greater solubility in organic solvents including ethanol, acetone, dimethylformamide, and

dichloromethane. This solubility pattern necessitates strategic formulation approaches for pharmaceutical

applications, particularly for delivery routes requiring aqueous compatibility [2].

The compound's partition coefficient (log P ≈ 3.2-3.8) reflects moderate lipophilicity, balancing membrane

permeability with aqueous solubility considerations. This property makes 2,6-dimethylquinoline

particularly valuable in designing compounds with favorable absorption characteristics, though specific

derivatives may require further optimization through structural modification or formulation approaches. The

methyl substituents at the 2 and 6 positions moderately increase lipophilicity compared to the unsubstituted

quinoline parent structure, influencing both physicochemical and pharmacological properties [2] [4].

Pharmaceutical Applications and Therapeutic
Significance

Antifungal and Antimicrobial Applications

Recent research has demonstrated the considerable potential of 2,6-dimethylquinoline derivatives as

antifungal agents against various phytopathogenic fungi. Structural modifications of the quinoline core,

particularly at the 4 and 8 positions, have yielded compounds with broad-spectrum activity and potential

for agricultural and clinical applications. Studies on 4-chloro-2,3-dimethyl-N-substituted phenylquinolin-8-
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amine derivatives revealed that specific substitutions significantly enhance antifungal efficacy while

maintaining favorable toxicity profiles [3].

The mechanism of action for these antifungal derivatives appears to involve multi-target interactions, with

enzymatic targets potentially including chitin synthase, a critical enzyme for fungal cell wall integrity. The

molecular architecture of these compounds allows for optimal target engagement through hydrogen

bonding interactions facilitated by the nitrogen atoms and halogen substituents, complemented by

hydrophobic interactions mediated by the aromatic rings and alkyl substituents. These features collectively

contribute to potent antifungal activity while potentially mitigating resistance development [3].

Table 2: Pharmaceutical Applications of 2,6-Dimethylquinoline Derivatives

Application
Area

Specific Derivatives Biological Activities References

Antifungal

Agents

4-Chloro-2,3-dimethyl-N-substituted

phenylquinolin-8-amines

Activity against 10

phytopathogenic fungi

[3]

CNS

Therapeutics

Kynurenic acid analogs, NMDA

receptor antagonists

Neuroprotection,

excitotoxicity reduction

[4]

Structural

Templates

Quinoline N-oxides, aminophenyl

derivatives

Molecular scaffolding for

multi-target ligands

[6] [4]

Anti-

inflammatory

Mapracorat-like structures Glucocorticoid receptor

modulation

[7]

CNS Drug Intermediates and Neuroprotective Applications

The quinoline scaffold serves as a critical structural element in developing central nervous system (CNS)

therapeutics, particularly those targeting kynurenine pathway modulation. 2,6-Dimethylquinoline

derivatives demonstrate significant potential as NMDA receptor antagonists and neuroprotective agents,

with applications in neurodegenerative disorders, psychiatric conditions, and stroke. Strategic substitution

patterns enable fine-tuning of blood-brain barrier penetration and receptor affinity, essential for CNS-

targeted therapeutics [4].
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Recent advances in rational drug design have exploited the 2,6-dimethylquinoline scaffold to develop

novel compounds with enhanced blood-brain barrier permeability and reduced metabolic instability.

Halogenation at specific positions, particularly the 4 and 6 positions, has been shown to increase lipophilicity

and CNS penetration while maintaining favorable safety profiles. Additionally, esterification of carboxyl

group-containing derivatives has generated prodrugs with improved oral bioavailability, addressing a key

limitation of many quinoline-based therapeutic candidates [4].

Molecular Scaffolding and Multi-Target Ligands

The 2,6-dimethylquinoline framework serves as an exceptional molecular scaffold for designing multi-

target ligands that simultaneously address multiple pathological mechanisms. This approach is particularly

valuable in complex disorders like cancer and neurodegenerative diseases, where pathway

interdependencies often limit the efficacy of single-target agents. The planar quinoline structure enables

optimal π-stacking interactions with biological targets, while the nitrogen atom provides hydrogen-bonding

capabilities essential for specific molecular recognition [3] [4].

Structural analyses of quinoline derivatives have revealed that the dimethyl substitution pattern at the 2 and 6

positions creates favorable steric and electronic properties for target engagement. Crystal structure studies

of compounds such as 4-[2-(Benzylamino)phenyl]-2,6-dimethylquinoline N-oxide demonstrate that the

quinoline system maintains approximate planarity with dihedral angles between the quinoline and adjacent

phenyl rings typically ranging from 64-78°. This specific spatial orientation optimizes target binding while

preserving sufficient molecular flexibility for accommodation in diverse binding pockets [6].

Experimental Protocols and Methodologies

Synthesis of 4-Chloro-2,3-dimethyl-N-substituted phenylquinolin-
8-amines

4.1.1 Protocol Objectives and Principles

This protocol describes the synthesis of 4-chloro-2,3-dimethyl-N-substituted phenylquinolin-8-amine

derivatives as potential antifungal agents based on published research with modifications for enhanced
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reproducibility [3]. The synthetic approach leverages the Conrad-Limpach protocol for quinoline core

construction, followed by strategic nucleophilic aromatic substitution to introduce diverse aniline derivatives

at the 8-position. The methodology capitalizes on the enhanced reactivity of fluorine at the quinoline 8-

position compared to chlorine, enabling selective substitution under moderate conditions.

4.1.2 Materials and Equipment

Starting Materials: 2-Fluoroaniline, ethyl 2-methyl-3-oxobutanoate, phosphorus oxychloride (POCl₃),
substituted anilines

Reagents and Catalysts: Anhydrous sodium acetate, cesium carbonate, Pd₂(dba)₃, Xantphos
Solvents: Toluene (anhydrous), ethanol (absolute), ethyl acetate, petroleum ether

Equipment: Schlenk line with nitrogen/vacuum, heating mantle with temperature control, rotary
evaporator, chromatography columns

4.1.3 Step-by-Step Procedure

Quinoline Core Formation: Charge a 100 mL round-bottom flask with 2-fluoroaniline (10 mmol,

1.11 g) and ethyl 2-methyl-3-oxobutanoate (10 mmol, 1.46 g). Add anhydrous sodium acetate (12

mmol, 0.98 g) and heat the mixture at 180°C for 4 hours under nitrogen atmosphere with vigorous

stirring.

Cyclization and Chlorination: Cool the reaction mixture to room temperature and dissolve the crude

product in phosphorus oxychloride (15 mL). Reflux the solution at 110°C for 3 hours. Remove excess

POCl₃ under reduced pressure and pour the residue onto crushed ice with careful stirring. Adjust pH to

7-8 with saturated sodium bicarbonate solution and extract with ethyl acetate (3 × 25 mL).

Nucleophilic Aromatic Substitution: Charge a Schlenk tube with intermediate 4-chloro-8-fluoro-2,3-

dimethylquinoline (1 mmol, 0.21 g), substituted aniline (1.2 mmol), Cs₂CO₃ (2.1 mmol, 0.68 g),

Pd₂(dba)₃ (0.03 mmol, 0.027 g), and Xantphos (0.09 mmol, 0.052 g). Add anhydrous toluene (10 mL)

and heat the mixture at 100°C for 12-16 hours with stirring.

Workup and Purification: Cool the reaction mixture to room temperature, filter through a Celite pad,

and wash with ethyl acetate (50 mL). Concentrate the combined organic phases under reduced pressure

and purify the crude product by column chromatography on alumina with gradient elution (petroleum

ether to ethyl acetate to methanol).

4.1.4 Characterization and Analytical Data
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Expected Yield: 35-70% depending on aniline substitution pattern

¹H NMR (400 MHz, CDCl₃): Characteristic signals include NH proton as singlet at δ 7.83-8.84 ppm,
methyl groups at positions 2 and 3 as singlets at δ 2.5 ppm and δ 2.7 ppm respectively, aromatic

protons as multiplets at δ 6.5-8.5 ppm
HRMS: Measured [M + H]⁺ values should deviate by less than 0.001 Da from theoretical calculations

Start Reaction Setup

Quinoline Core Formation
2-Fluoroaniline + Ethyl 2-methyl-3-oxobutanoate

180°C, 4 hours

Cyclization/Chlorination
POCl3, Reflux 110°C, 3 hours

Nucleophilic Substitution
Substituted aniline, Pd2(dba)3/Xantphos

100°C, 12-16 hours

Workup and Purification
Filtration, Chromatography

Characterization
NMR, HRMS

Click to download full resolution via product page

Synthetic Workflow for 4-Chloro-2,3-dimethyl-N-substituted phenylquinolin-8-amines

Synthesis of 2-Vinylquinoline Derivatives
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4.2.1 Protocol Overview

This procedure describes the preparation of 2-vinylquinoline derivatives through condensation reactions

involving 2-methylquinoline precursors with formaldehyde and amine hydrochlorides [8]. The methodology

provides access to important chemical intermediates used in synthesizing leukotriene antagonists such as

Montelukast, demonstrating the utility of 2,6-dimethylquinoline derivatives in producing clinically

significant therapeutics for asthma and allergic conditions.

4.2.2 Reaction Conditions and Optimization

Catalytic System: Amino acids as environmentally friendly catalysts for C(sp³)-H functionalization

Solvent Optimization: Ethanol/water mixtures typically provide optimal yields and reaction rates
Temperature Profile: Reactions typically proceed at 60-80°C with completion within 4-8 hours

Workup Considerations: Sequential extraction with ethyl acetate and water followed by column
chromatography on silica gel provides high-purity products

Analytical Characterization Techniques

Spectroscopic Characterization Methods

Comprehensive structural elucidation of 2,6-dimethylquinoline derivatives employs multiple spectroscopic

techniques to confirm molecular architecture and substitution patterns. Nuclear Magnetic Resonance

(NMR) spectroscopy provides detailed information about proton environments, with characteristic signals

for methyl groups at positions 2 and 3 appearing as singlets at approximately δ 2.5 ppm and δ 2.7 ppm

respectively. The NH proton of quinolin-8-amine derivatives typically resonates as a singlet within δ 7.83-

8.84 ppm, while aromatic protons appear as multiplets in the δ 6.5-8.5 ppm region [3].

High-Resolution Mass Spectrometry (HRMS) delivers unambiguous confirmation of molecular formulas,

with measured [M + H]⁺ values deviating by less than 0.001 Da from theoretical calculations. This

exceptional mass accuracy enables definitive distinction between isomeric structures that may form during

synthesis, particularly regioisomers with substituents at different positions on the quinoline ring system.

Complementary techniques including FT-IR spectroscopy provide additional validation of functional groups

through characteristic absorption frequencies [3].
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Chromatographic and Crystallographic Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection provides reliable purity

assessment, with 2,6-dimethylquinoline typically exhibiting ≥99% purity by GC analysis as supplied

commercially [5]. Method development should employ C18 reverse-phase columns with acetonitrile/water or

methanol/water mobile phases, typically with 0.1% formic acid or ammonium acetate modifiers to enhance

peak shape and resolution.

Single-crystal X-ray diffraction represents the gold standard for unambiguous structural determination,

particularly for regiochemical assignment and solid-state characterization. Crystallographic analysis of 4-

chloro-N-(4-fluorophenyl)-2,3-dimethylquinolin-8-amine (3n) reveals that quinoline systems adopt planar

conformations with bond lengths and angles consistent with established norms. The C=N bond lengths

within the quinoline moiety (N1–C12 [1.363(2) Å] and N1–C15 [1.318(2) Å]) exceed those of typical C=N

double bonds (~1.27 Å), indicating significant π-electron delocalization across the heteroaromatic system

[3].

Hirshfeld Surface Analysis and Computational Methods

Hirshfeld surface analysis provides quantitative insights into intermolecular interactions governing crystal

packing and stability. Studies of 4-chloro-N-(4-fluorophenyl)-2,3-dimethylquinolin-8-amine reveal that H···H

(37.0%) and C···H (12.2%) contacts represent the major intermolecular interactions, with secondary

contributions from H···F (6.6%), H···Cl (4.5%), H···N (2.2%), and C···C (3.7%) interactions [3].

Density Functional Theory (DFT) calculations complement experimental findings by providing insights

into electronic structure, molecular orbitals, and potential reactivity. These computational approaches

consistently emphasize the critical role of the quinoline scaffold in biological activity, particularly in

antifungal applications. Energy framework calculations further quantify the relative contributions of different

interaction types to crystal packing stability, enabling rational prediction of solid-state properties relevant to

formulation development [3].
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Analytical Characterization

Spectroscopic Methods
NMR, HRMS, FT-IR

Chromatographic Methods
HPLC, GC

Crystallographic Analysis
X-ray diffraction

Computational Methods
DFT, Hirshfeld Analysis

Intermolecular Interactions
H···H (37.0%)
C···H (12.2%)

Secondary Interactions
H···F (6.6%)
H···Cl (4.5%)
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Comprehensive Analytical Framework for 2,6-Dimethylquinoline Derivatives

Formulation Strategies and Pharmaceutical
Development

Solubility Enhancement Techniques

The inherent low aqueous solubility of 2,6-dimethylquinoline and its derivatives presents formulation

challenges that require strategic intervention for pharmaceutical development. Effective approaches include

solid dispersion technologies using hydrophilic carriers such as polyvinylpyrrolidone (PVP) and

hydroxyethyl cellulose, which can significantly improve dissolution rates and oral bioavailability. Additional

methods encompass lipid-based formulations including self-emulsifying drug delivery systems (SEDDS)

utilizing vegetable oils (soybean, sesame, peanut, castor oils) combined with surfactants and cosolvents [2]

[7].

For topical applications, penetration enhancement strategies employing oleyl alcohol, propylene glycol, or

cyclomethicone can improve skin permeation while maintaining favorable safety profiles. Patent literature

describes successful formulations of poorly soluble compounds incorporating 2,6-dimethylquinoline
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derivatives using combinations of glycerine, mineral oil, and propellants for various administration routes,

highlighting the versatility of formulation approaches for this chemical class [7].

Stability Considerations and Optimization

The chemical stability of 2,6-dimethylquinoline derivatives must be carefully evaluated during formulation

development. Quinoline compounds may demonstrate sensitivity to photo-oxidation and hydrolysis under

certain conditions, necessitating protective measures including light-resistant packaging, antioxidant

incorporation (such as butylated hydroxytoluene), and pH optimization. Stability-indicating HPLC methods

should be developed early in the formulation process to monitor degradation products and establish

appropriate shelf-life specifications [7].

Accelerated stability studies following ICH guidelines provide critical data for predicting long-term stability

under various storage conditions. These studies should assess the impact of temperature, humidity, and light

exposure on both the active pharmaceutical ingredient and formulated products, with particular attention to

potential degradation pathways including N-oxidation, hydrolysis, and dimerization. Appropriate packaging

selection based on stability data ensures maintenance of product quality throughout the intended shelf life

[7].

Conclusion and Future Perspectives

2,6-Dimethylquinoline represents a versatile molecular scaffold with demonstrated utility across multiple

pharmaceutical domains, including antifungal development, CNS therapeutics, and molecular scaffolding for

multi-target ligands. The well-defined synthetic methodologies and comprehensive analytical protocols

presented herein provide researchers with practical tools for exploiting this privileged structure in drug

discovery and development programs. The continuing evolution of synthetic strategies, particularly those

employing sustainable catalysts and mild conditions, will further enhance the accessibility and applicability

of 2,6-dimethylquinoline derivatives.

Future directions for research include expanding the exploration of structure-activity relationships through

systematic substitution pattern variations, particularly at the 4, 5, 7, and 8 positions of the quinoline ring.

Additionally, advancing computational prediction of physicochemical and pharmacological properties will
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enable more efficient lead optimization. The integration of 2,6-dimethylquinoline derivatives into targeted

delivery systems and combination therapies represents another promising avenue for enhancing therapeutic

efficacy while minimizing potential adverse effects. As fundamental understanding of quinoline biology

continues to grow, so too will opportunities for innovative therapeutic applications of this versatile chemical

platform.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Exploring the Utility of 2,6-Dimethylquinoline in Modern ... [nbinno.com]

2. 2,6-Dimethylquinoline [solubilityofthings.com]

3. Facile synthesis of novel quinolin-8-amine derivatives [chembioagro.springeropen.com]

4. Quinoline Quest: Kynurenic Acid Strategies for Next- ... [mdpi.com]

5. 2,6-Dimethylquinoline [chemimpex.com]

6. 4-[2-(Benzylamino)phenyl]-2,6-dimethylquinoline N-oxide [pmc.ncbi.nlm.nih.gov]

7. Pharmaceutical composition for topical application of poorly ... [patents.google.com]

8. The synthetic method of 2-vinylquinoline compounds [patents.google.com]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: 2,6-

Dimethylquinoline as a Versatile Pharmaceutical Intermediate]. Smolecule, [2026]. [Online PDF].

Available at: [https://www.smolecule.com/products/b578971#2-6-dimethylquinoline-pharmaceutical-

intermediate]

Disclaimer & Data Validity:

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 12 / 13 Tech Support

https://www.smolecule.com/products/s578971?utm_src=pdf-body
https://www.smolecule.com/products/s578971?utm_src=pdf-custom-synthesis
https://www.nbinno.com/article/other-organic-chemicals/exploring-2-6-dimethylquinoline-pharmaceutical-synthesis-ce
https://www.solubilityofthings.com/26-dimethylquinoline
https://chembioagro.springeropen.com/articles/10.1186/s40538-025-00853-4
https://www.mdpi.com/1424-8247/18/5/607
https://www.chemimpex.com/products/43957?srsltid=AfmBOoq01hIn1sJnPqYQeVo2Pu1HJxkl62LS34S1usQ2olkS7B6AhbdB
https://pmc.ncbi.nlm.nih.gov/articles/PMC3344055/
https://patents.google.com/patent/US8282909
https://patents.google.com/patent/CN101591291A/en
https://www.smolecule.com/products/b578971#2-6-dimethylquinoline-pharmaceutical-intermediate
https://www.smolecule.com/products/b578971#2-6-dimethylquinoline-pharmaceutical-intermediate
https://www.smolecule.com/products/b578971#2-6-dimethylquinoline-pharmaceutical-intermediate
https://www.smolecule.com/products/b578971#2-6-dimethylquinoline-pharmaceutical-intermediate
https://www.smolecule.com/products/s578971?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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